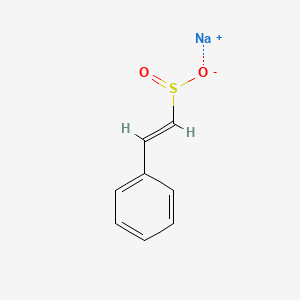
sodium (E)-2-phenylethene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (E)-2-phenylethene-1-sulfinate is an organic compound that belongs to the class of sulfinates It is characterized by the presence of a phenylethene group attached to a sulfinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium (E)-2-phenylethene-1-sulfinate typically involves the reaction of (E)-2-phenylethene-1-sulfinic acid with a sodium base. The reaction is carried out in an aqueous medium, where the sulfinic acid is neutralized by the sodium base to form the sodium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and an organic solvent.
Reagents: (E)-2-phenylethene-1-sulfinic acid and a sodium base such as sodium hydroxide or sodium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (E)-2-phenylethene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The phenylethene group can undergo electrophilic substitution reactions, where the phenyl ring is substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride; aqueous or alcoholic solvents; room temperature.
Substitution: Electrophiles such as halogens, nitrating agents; solvents like acetic acid or dichloromethane; room temperature to reflux conditions.
Major Products:
Oxidation: Sodium (E)-2-phenylethene-1-sulfonate.
Reduction: Sodium (E)-2-phenylethene-1-sulfide.
Substitution: Various substituted phenylethene derivatives.
Aplicaciones Científicas De Investigación
Sodium (E)-2-phenylethene-1-sulfinate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of functional materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Biological Studies: It serves as a model compound in studies of sulfinate chemistry and its interactions with biological molecules.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium (E)-2-phenylethene-1-sulfinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The sulfinate group can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Pathways: The compound can participate in redox reactions, where it acts as either an oxidizing or reducing agent, depending on the reaction conditions.
Comparación Con Compuestos Similares
Sodium (E)-2-phenylethene-1-sulfinate can be compared with other similar compounds, such as:
Sodium (E)-2-phenylethene-1-sulfonate: This compound is the oxidized form of the sulfinate and has different reactivity and applications.
Sodium (E)-2-phenylethene-1-sulfide: This is the reduced form of the sulfinate and exhibits distinct chemical properties.
Sodium benzenesulfinate: A related compound with a benzene ring instead of a phenylethene group, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C8H7NaO2S |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
sodium;(E)-2-phenylethenesulfinate |
InChI |
InChI=1S/C8H8O2S.Na/c9-11(10)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10);/q;+1/p-1/b7-6+; |
Clave InChI |
FNCLSMPNYZVYKZ-UHDJGPCESA-M |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/S(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C=CS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



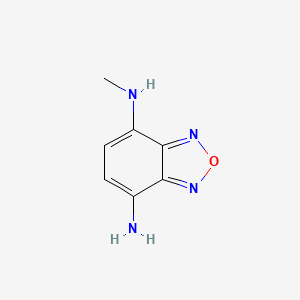
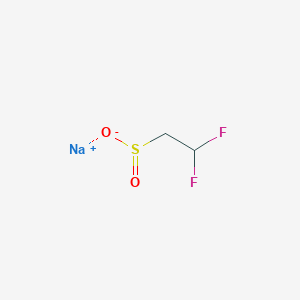
![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)

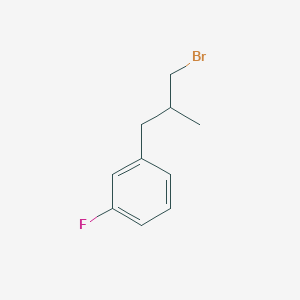
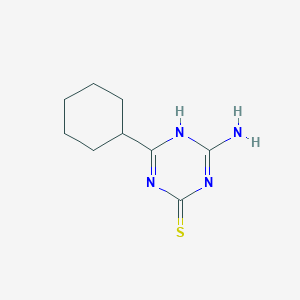


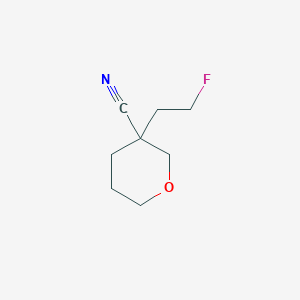
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)

